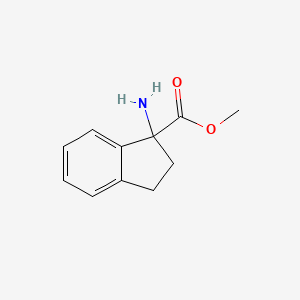

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-amino-2,3-dihydroindene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEYOVHVNJPYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553200 | |

| Record name | Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90104-36-2 | |

| Record name | Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves organic synthesis reactions. One common method involves the reaction of indene with appropriate reagents to introduce the amino and carboxylate ester groups. For example, the reaction of indene with methyl chloroformate and ammonia can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methyl 1-oxo-2,3-dihydro-1H-indene-1-carboxylate, while reduction can produce methyl 1-amino-2,3-dihydro-1H-indene-1-methanol .

Scientific Research Applications

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development for specific diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The carboxylate ester group can participate in esterification reactions, modifying the compound’s properties and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Variations and Functional Groups

The indene core allows diverse functionalization, leading to distinct pharmacological and physicochemical properties. Key structural analogs include:

2.4 Physicochemical Properties

Biological Activity

Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate, also known as (S)-methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique indene core with an amino group and a methyl ester. The presence of these functional groups enhances its solubility and bioavailability, making it a promising candidate for pharmacological studies. The compound's molecular formula is , and it has a molecular weight of approximately 189.23 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Starting Material : The synthesis begins with commercially available indene.

- Hydrogenation : Indene undergoes catalytic hydrogenation to yield 2,3-dihydroindene.

- Amination : The dihydroindene is subjected to amination using an appropriate amine source.

- Esterification : The resulting amino compound is esterified with methanol in the presence of an acid catalyst to yield the final product.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism of action may involve modulation of neurotransmitter systems, which suggests potential applications in neuropharmacology .

Therapeutic Potential

Research indicates that this compound may exhibit:

- Anxiolytic Effects : Predictions from computational models suggest that it could interact with neurotransmitter systems similarly to known anxiolytics.

- Antitumor Activity : Initial studies have shown that related compounds can inhibit tumor cell viability in vitro and in vivo, suggesting potential anticancer properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or analogs:

- A study reported that compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation in xenograft models, indicating potential for further development as anticancer agents .

- Another investigation highlighted the compound's ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF and IL-6 in various cell models .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| (S)-Methyl 1-aminoindane-4-carboxylate | Indane structure with amino and carboxylate groups | Potential neuroactive effects | Lacks dihydro configuration |

| 2-Aminoindane | Indane core with an amino group | Neurotransmitter modulation | No carboxylate functionality |

| Methyl 2-(methylamino)benzoate | Methyl ester with an amino group | Antidepressant properties | Aromatic ring vs. indene core |

The unique dihydroindene structure contributes to its distinct binding properties and biological activity compared to these compounds.

Q & A

Q. What are the established synthetic routes for Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via hydrolysis of protected intermediates followed by esterification. For example, (S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is treated with SOCl₂ in methanol to yield the methyl ester (93% yield). Key parameters include:

- Reaction time : 30 minutes at room temperature.

- Purification : Solvent removal under reduced pressure.

- Purity validation : TLC (Rf = 0.2 in 50% EtOAc/hexane) and LC-MS (m/z = 178.0 [M+H]⁺) .

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR : ¹H and ¹³C spectra to confirm stereochemistry and substituent positions.

- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+Na]⁺ = 229.0477).

- IR : Detection of functional groups (e.g., C=O stretches at 1767–1739 cm⁻¹) .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the synthesis of this compound?

Dynamic kinetic resolution (DKR) using enzymes like Candida antarctica lipase B (CAL-B) and racemization agents (e.g., TBD) achieves high enantiomeric excess (95% ee). Key steps:

Q. What mechanistic insights explain the role of bifunctional catalysts in functionalizing this compound?

Bifunctional catalysts (e.g., quinine-BODIPY) enable asymmetric photooxygenation by:

- Dual activation : Simultaneous substrate and oxygen activation via hydrogen bonding and photosensitization.

- Stereocontrol : Catalyst rigidity directs spatial arrangement, favoring hydroxyperoxide formation (80% yield) .

Q. How do substituents on the indene ring influence reactivity and biological activity?

Substituents like bromo or trifluoromethyl groups alter electronic and steric properties:

- Electrophilic substitution : Bromination at position 5 (75% yield) enhances cross-coupling potential.

- Steric effects : Trifluoromethyl groups reduce ring strain, improving stability (71% yield for 6-CF₃ derivative).

- Biological relevance : Modifications impact interactions with enzymatic targets (e.g., peptidyl-prolyl isomerases) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported yields for similar synthetic protocols?

Variations arise from:

- Catalyst loading : 5 mol% vs. 10 mol% impacting turnover.

- Substrate purity : Trace impurities in starting materials (e.g., 2,3-dihydro-1H-inden-1-one).

- Workup protocols : Column chromatography vs. solvent extraction efficiency. Example: Hydrolysis of a Boc-protected precursor yields 71–98% depending on acid concentration and reaction time .

Methodological Comparison Table

| Parameter | Hydrolysis/Esterification | Enzymatic DKR |

|---|---|---|

| Yield | 93% | 95% ee |

| Key Reagents | SOCl₂, MeOH | CAL-B, TBD |

| Reaction Time | 30 minutes | 2–24 hours |

| Purification | Solvent removal | Chiral HPLC |

Future Directions

Q. What computational tools are recommended for predicting the reactivity of derivatives?

- DFT calculations : To model transition states and substituent effects on ring strain.

- Molecular docking : For virtual screening against biological targets (e.g., histone acetyltransferases).

- Machine learning : Training models on existing synthetic data to predict optimal reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.